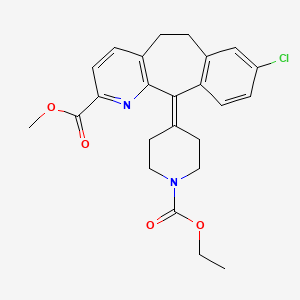

2-Methoxycarbonyl Loratadine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAINJLOQVFTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652634 | |

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-37-3 | |

| Record name | Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxycarbonyl Loratadine: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl Loratadine, a known impurity and derivative of the second-generation antihistamine, Loratadine. The document delves into the core chemical and physical properties of this compound, outlines a plausible synthetic pathway, and details robust analytical methodologies for its identification and quantification. This guide is intended to serve as a vital resource for researchers in medicinal chemistry, drug metabolism, and pharmaceutical quality control, offering both foundational knowledge and practical, field-proven insights. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound

Loratadine, a potent and non-sedating H1-receptor antagonist, is a widely used pharmaceutical agent for the management of allergic disorders.[1][2] The purity and impurity profile of any active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. This compound has been identified as a process-related impurity and potential metabolite of Loratadine.[3] Its characterization is therefore critical for ensuring the quality and safety of Loratadine formulations. Understanding the chemical behavior of such derivatives is also valuable for the development of new antihistaminic agents with potentially modified pharmacokinetic or pharmacodynamic profiles.

This guide provides a detailed exploration of this compound, moving beyond a simple data sheet to explain the causality behind its chemical properties and the logic of the presented analytical methods.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical and physical properties of this compound determine its behavior in both chemical reactions and biological systems. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine-2-carboxylate | [3] |

| CAS Number | 860010-37-3 | [3] |

| Molecular Formula | C24H25ClN2O4 | [3] |

| Molecular Weight | 440.92 g/mol | [3] |

| Appearance | Tan Solid | [6] |

| Melting Point | 145-148°C | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [7] |

| Storage | 2-8°C Refrigerator | [6] |

These properties indicate a molecule with moderate polarity, consistent with its solubility in various organic solvents. The specified storage conditions suggest that the compound may be susceptible to degradation at higher temperatures.

Chemical Structure

The molecular architecture of this compound is central to its chemical reactivity and biological interactions. It retains the core tricyclic structure of Loratadine with the key addition of a methoxycarbonyl group at the 2-position of the pyridine ring.

Figure 1: Chemical Structure of this compound.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A potential synthetic route involves the modification of the pyridine ring of Loratadine. A process for the synthesis of 2- and 4-carboxylic acid derivatives of Loratadine has been described, which can serve as a blueprint.[8] This process involves:

-

N-Oxide Formation: Treatment of Loratadine with an oxidizing agent such as hydrogen peroxide in acetic acid would yield the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent nucleophilic substitution.

-

Cyanation: The N-oxide can then be reacted with a cyanide source, like sodium cyanide, to introduce a cyano group at the 2-position of the pyridine ring.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid. A "dry hydrolysis" method using phthalic acid under microwave irradiation has been reported for similar derivatives.[8]

-

Esterification: The resulting 2-carboxy Loratadine can then be esterified using methanol under acidic conditions (e.g., Fischer esterification with sulfuric acid catalyst) to produce this compound.

Figure 2: Proposed Synthetic Pathway for this compound.

Analytical Characterization

The unambiguous identification and quantification of this compound, particularly as an impurity in Loratadine drug substance, requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Loratadine and its impurities.[9][10][11][12] A reversed-phase HPLC method with UV detection is a common and effective approach.

This protocol is a composite based on established methods for Loratadine and its related substances and should be validated for the specific analysis of this compound.

Objective: To separate and quantify this compound from Loratadine and other potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point could be a gradient elution to ensure separation of all components. A previously reported mobile phase for Loratadine and its impurities is a mixture of methanol and a 10 mM phosphoric acid solution adjusted to pH 7.00 with triethylamine (65:35, v/v).[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at a wavelength where both Loratadine and this compound have significant absorbance (e.g., 244 nm).[9]

-

Injection Volume: 10-20 µL

-

Column Temperature: 30-40 °C

Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to a known concentration.

-

Sample Solution: Accurately weigh the Loratadine sample to be analyzed and dissolve it in the diluent to a known concentration.

-

Spiked Sample: To confirm the identity of the this compound peak, a portion of the sample solution can be spiked with the standard solution.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution to identify and quantify the impurity.

-

Inject the spiked sample to confirm the peak identity.

Data Analysis:

-

The concentration of this compound in the sample can be determined by comparing its peak area to the peak area of the standard solution (external standard method).

Figure 3: Workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

While specific, published spectroscopic data for this compound is scarce, the following sections outline the expected spectral features based on its structure and data from the parent compound, Loratadine.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include those from the aromatic protons on the tricyclic system, the methylene and methine protons of the piperidine ring, the ethyl group of the ethoxycarbonyl moiety, and a characteristic singlet for the methyl protons of the newly introduced methoxycarbonyl group, likely in the range of 3.5-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 24 carbon atoms in the molecule. The carbonyl carbons of the ethoxycarbonyl and methoxycarbonyl groups would appear in the downfield region (typically 160-180 ppm). The aromatic and olefinic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the piperidine and ethyl groups would be found in the upfield region.

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information.

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 441.92.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would provide valuable structural information. Fragmentation would likely involve the loss of the ethoxycarbonyl and methoxycarbonyl groups, as well as cleavage within the tricyclic ring system. The fragmentation pattern of Loratadine can serve as a reference for predicting the fragmentation of its 2-methoxycarbonyl derivative.[13][14]

The IR spectrum would be characterized by several key absorption bands:

-

C=O Stretching: Strong absorption bands corresponding to the carbonyl groups of the ester and carbamate functionalities would be expected in the region of 1680-1750 cm⁻¹.

-

C-O Stretching: Bands associated with the C-O single bonds of the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Vibrations from the aromatic rings would be observed in their characteristic regions.

Pharmacological Considerations and Future Perspectives

As a derivative of Loratadine, this compound's pharmacological activity would be of significant interest. It is plausible that it may retain some antihistaminic activity, although the addition of the methoxycarbonyl group could alter its binding affinity for the H1 receptor, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Further research is warranted to:

-

Isolate or synthesize sufficient quantities of this compound for comprehensive pharmacological and toxicological evaluation.

-

Develop and validate a sensitive and specific bioanalytical method for its detection in biological matrices to study its potential formation as a metabolite of Loratadine in vivo.

-

Investigate its binding affinity for the H1 receptor and other relevant biological targets.

A deeper understanding of the structure-activity relationships of Loratadine derivatives could pave the way for the design of novel antihistamines with improved therapeutic profiles.

Conclusion

This compound represents an important molecule in the context of Loratadine chemistry and pharmaceutical analysis. This technical guide has provided a detailed overview of its known chemical and physical properties, a proposed synthetic strategy, and a framework for its analytical characterization. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their efforts to ensure the quality and safety of Loratadine products and to explore the potential of related compounds. The continuous investigation of such derivatives is crucial for advancing our understanding of antihistamine pharmacology and for the development of next-generation allergy medications.

References

-

CAS No : 860010-37-3| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

-

Loratadine | C22H23ClN2O2 | CID 3957 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

- Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. (2005). Arkivoc, 2005(9), 200-206.

- Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. (2020). Molecules, 25(21), 5149.

-

A Process For The Production Of Loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

-

Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[4][5]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). (n.d.). Retrieved January 31, 2026, from

-

Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Retrieved January 31, 2026, from [Link]

- Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41.

-

Loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

- Grigoriu, I. C., Popovici, I., & Bibire, N. (2014). Validation and Application of a RP-HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 65(10), 1225-1229.

- Impurity profile study of loratadine. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 849-857.

-

Impurity profile study of loratadine. (n.d.). Retrieved January 31, 2026, from [Link]

-

8-Chloro-11-(1-methyl-piperidin-4-yl)-6,11-dihydro-5hbenzo(5,6)cyclohepta(1,2-b)pyridin-11-ol | C20H23ClN2O | CID 11961794 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

-

LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel) standards obtained using the ion trap mass spectrometer. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. (n.d.). Retrieved January 31, 2026, from [Link]

-

Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. (n.d.). Retrieved January 31, 2026, from [Link]

-

Loratadine-impurities | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]

- Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). Drug Design, Development and Therapy, 15, 5233–5245.

-

hplc determination and validation of loratadine in - ISSN: 2277–4998. (n.d.). Retrieved January 31, 2026, from [Link]

-

This compound | CAS 860010-37-3 - Veeprho. (n.d.). Retrieved January 31, 2026, from [Link]

-

(a) Mass spectrum for loratadine. (b) Mass spectrum for polymethyl methacrylate. e lament temperature. (n.d.). Retrieved January 31, 2026, from [Link]

- Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. (2022). Asian Journal of Chemistry, 34(6), 1463-1470.

-

Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine-Oxalic Acid Cocrystals. (n.d.). Retrieved January 31, 2026, from [Link]

- A Review on Analytical Techniques for the Assay of Loratadine. (2023). Acta Scientific Pharmaceutical Sciences, 7(12), 1-5.

Sources

- 1. US20050171352A1 - Process for the preparation of 4-(8-chloro-5 6-dihydro-11h-benzo-(5 6)-cyclohepta-(1 2b)-pyridin-11-ylidene-1-piperidiniecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 2. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals [mdpi.com]

- 6. CN102336739B - Loratadine compound and preparation method thereof - Google Patents [patents.google.com]

- 7. EP1442035B1 - Process for the preparation of 4- (8-chloro-5, 6-dihydro-11h-benzo-[5,6]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. dspace.ceu.es [dspace.ceu.es]

- 10. researchgate.net [researchgate.net]

- 11. bch.ro [bch.ro]

- 12. ijbpas.com [ijbpas.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-Methoxycarbonyl Loratadine

This guide details the synthesis of 2-Methoxycarbonyl Loratadine (CAS: 860010-37-3), a critical reference standard used in the impurity profiling and quality control of Loratadine API.

Unlike the de novo construction of the tricyclic core, this protocol utilizes a Late-Stage Functionalization (LSF) strategy. This approach is industry-preferred for reference standard synthesis due to its efficiency, leveraging the commercially available Loratadine parent molecule to selectively install the methoxycarbonyl moiety at the C-2 position of the pyridine ring via a Reissert-Henze-type mechanism.

Retrosynthetic Analysis & Strategy

The synthesis targets the electron-deficient pyridine ring of the tricyclic system. Direct carboxylation is challenging; therefore, we employ a Cyanation-Pinner sequence .

-

Strategic Disconnection: The C-2 position is activated via N-oxidation, rendering it susceptible to nucleophilic attack by cyanide.

-

Key Intermediate: 2-Cyano Loratadine.[1]

-

Transformation: The nitrile group is converted to the methyl ester via acid-catalyzed methanolysis (Pinner reaction).

Reaction Pathway Diagram

Figure 1: Late-stage functionalization pathway via N-oxide activation and regioselective cyanation.[2][3][4]

Experimental Protocol

Stage I: Activation of the Pyridine Ring (N-Oxidation)

The pyridine nitrogen is not sufficiently electrophilic for direct substitution. We first create the N-oxide to increase the susceptibility of the C-2 and C-4 positions.

Reagents: Loratadine, 3-Chloroperbenzoic acid (MCPBA), Dichloromethane (DCM).

-

Dissolution: Dissolve 10.0 g (26.1 mmol) of Loratadine in 100 mL of DCM. Cool the solution to 0°C under nitrogen atmosphere.

-

Oxidation: Add MCPBA (1.2 eq, 31.3 mmol) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent over-oxidation of the piperidine nitrogen.

-

Monitoring: Stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide is more polar than the starting material.

-

Workup: Wash the organic layer with 10% Na2CO3 (2 x 50 mL) to remove benzoic acid by-products. Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Output: Loratadine N-oxide (White to off-white solid). Yield: ~90-95%.

Stage II: Regioselective Cyanation (Modified Reissert-Henze)

This is the critical C-C bond formation step. We utilize a modified Reissert-Henze reaction involving the formation of an N-alkoxypyridinium salt, which is then trapped by cyanide.

Reagents: Loratadine N-oxide, Dimethyl Sulfate (Me2SO4), Sodium Cyanide (NaCN), DCM, Water.

-

Quaternization: Dissolve the N-oxide (9.0 g) in DCM (90 mL). Add Dimethyl Sulfate (1.5 eq) dropwise at RT. Stir for 2 hours to form the N-methoxypyridinium salt.

-

Mechanism Note: Methylation of the oxygen atom creates a highly reactive cationic species.

-

-

Cyanation: Prepare a solution of NaCN (3.0 eq) in water (30 mL). Add this aqueous solution to the organic phase under vigorous stirring (biphasic system).

-

Reaction: Stir for 4–6 hours. The cyanide ion attacks the alpha-position (C-2) predominantly, followed by elimination of the methoxy group to re-aromatize the ring.

-

Regioselectivity:[5] Expect a ~4:1 mixture of 2-Cyano (Major) vs. 4-Cyano (Minor) isomers.

-

-

Workup: Separate phases. Wash organic layer with water and brine. Caution: Aqueous waste contains cyanides; treat with bleach (NaOCl) before disposal.

-

Purification (Critical): The isomers must be separated at this stage. Use Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

Target: 2-Cyano Loratadine (elutes second typically, verify with NMR).

-

Yield: ~60% (isolated 2-isomer).

-

Stage III: Pinner Synthesis to Methyl Ester

Hydrolysis of the nitrile to the ester is best achieved via the Pinner reaction to avoid harsh basic conditions that might degrade the carbamate moiety on the piperidine ring.

Reagents: 2-Cyano Loratadine, Anhydrous Methanol, HCl gas (or Acetyl Chloride).

-

Solvation: Dissolve 2-Cyano Loratadine (3.0 g) in anhydrous Methanol (30 mL).

-

Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (approx. 20-30 mins). Alternatively, add Acetyl Chloride (5 eq) dropwise to the MeOH (generates anhydrous HCl in situ).

-

Imidate Formation: Stir at 0°C to RT for 12 hours. The nitrile converts to the intermediate methyl imidate hydrochloride.

-

Hydrolysis: Add water (3 mL) to the reaction mixture and stir for 1 hour to hydrolyze the imidate to the ester.

-

Neutralization: Carefully neutralize with solid NaHCO3 to pH ~7-8.

-

Extraction: Extract with EtOAc (3 x 30 mL). Dry and concentrate.

-

Final Purification: Recrystallize from Acetonitrile or Isopropyl Ether to achieve >99.5% purity.

Analytical Data & Validation

To validate the synthesis of This compound , the following analytical markers must be met.

| Parameter | Specification | Diagnostic Signal |

| Appearance | Tan to Off-white Solid | Visual inspection. |

| Mass Spectrometry | [M+H]+ = 441.15 | Parent Loratadine (382) + COOCH3 moiety (+58). |

| 1H-NMR (Pyridine) | C-3 Proton Doublet | The C-2 substitution removes a proton. Look for the C-3 proton doublet shifting downfield due to the carbonyl anisotropy. |

| 1H-NMR (Methyl) | Singlet ~3.9 ppm | Distinct methyl ester singlet (-COOCH3 ). |

| IR Spectroscopy | ~1730 cm-1 | Strong Carbonyl (C=O) stretch for the ester (distinct from the carbamate C=O at ~1690 cm-1). |

Safety & Handling (Critical)

-

Cyanide Hazard: Stage II involves Sodium Cyanide. This must be performed in a high-efficiency fume hood. Never use acid in the presence of cyanide salts to prevent HCN gas evolution. Keep a cyanide antidote kit available.

-

Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Use double gloves and quench glassware with dilute ammonia.

References

-

Synthesis of Loratadine Impurities: Cerrada, V., et al. "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations."[6][7] Arkivoc, 2005(9), 200-206.[6]

-

Loratadine Structure & Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 3957, Loratadine." PubChem.

-

Process for Carboxylic Acid Derivatives: Patent WO2006006184A3.[4] "A process for the manufacturing of loratadine and its intermediates."[4][5][6][7][8][9][10][11] Google Patents.[4] [4]

-

Reference Standard Data: Veeprho Laboratories. "this compound Data Sheet." Veeprho.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. US20090005567A1 - Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo (5,6)-cyclohepta-(1,2b) -pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine) - Google Patents [patents.google.com]

- 3. 79794-75-5|Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. drpress.org [drpress.org]

- 9. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 10. CN102336739B - Loratadine compound and preparation method thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Methoxycarbonyl Loratadine as a Loratadine Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine, a widely used second-generation antihistamine, undergoes rigorous purity assessments to ensure its safety and efficacy. This technical guide provides a comprehensive overview of 2-Methoxycarbonyl Loratadine, a potential impurity of loratadine. The guide delves into the chemical identity, potential pathways of formation, and analytical methodologies for the detection and quantification of this specific impurity. By synthesizing information from pharmacopeial standards, and scientific literature, this document serves as a critical resource for researchers and professionals involved in the quality control and drug development of loratadine.

Introduction to Loratadine and the Imperative of Impurity Profiling

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1][2] Its non-sedating nature has made it a cornerstone in the treatment of allergic rhinitis and urticaria.[2] As with any active pharmaceutical ingredient (API), the purity of loratadine is of paramount importance. Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[3] Impurities can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[3] Even at trace levels, some impurities can have significant pharmacological or toxicological effects, underscoring the need for their stringent control.

This guide focuses on a specific, yet important, potential impurity: this compound. Understanding its characteristics is vital for developing robust analytical methods and ensuring the quality of loratadine drug products.

Chemical Characterization of this compound

This compound is a derivative of loratadine where a methoxycarbonyl group (-COOCH₃) is substituted on the pyridine ring of the loratadine molecule.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[4][5]cyclohepta[1,2-b]pyridine-2-carboxylate | |

| CAS Number | 860010-37-3 | |

| Molecular Formula | C₂₄H₂₅ClN₂O₄ | |

| Molecular Weight | 440.92 g/mol |

Below is a diagram illustrating the chemical structures of Loratadine and this compound.

Caption: Chemical Structures of Loratadine and this compound.

Potential Formation Pathways

The precise formation pathway of this compound is not extensively documented in publicly available literature. However, based on general principles of organic chemistry and known reactions involving similar structures, its origin can be postulated to stem from two primary sources: as a process-related impurity from the synthesis of loratadine or as a degradation product.

Process-Related Impurity

The synthesis of loratadine involves multiple steps and a variety of reagents.[2] One of the key starting materials for several synthesis routes is a substituted pyridine derivative, such as 2-cyano-3-methylpyridine.[2] It is conceivable that a methoxycarbonyl-substituted pyridine analog could be present as an impurity in the starting materials or be formed during the synthesis through side reactions.

A potential, though not explicitly confirmed, pathway could involve the modification of the pyridine ring of a loratadine precursor. For instance, the synthesis of 2- and 4-hydroxymethyl loratadine impurities proceeds through the N-oxidation of the pyridine ring, followed by cyanation and subsequent hydrolysis.[6] A similar pathway involving a methoxycarbonylation step could theoretically lead to the formation of this compound.

Caption: Potential Synthetic Origins of this compound.

Degradation Product

Loratadine is susceptible to degradation under various stress conditions, including hydrolysis and oxidation.[7] While the primary degradation product under alkaline hydrolysis is the corresponding carboxylic acid from the ester group, oxidative conditions can lead to more complex degradation profiles.[7] Oxidation of the pyridine ring to an N-oxide is a known reaction.[7] It is plausible that under specific oxidative or photolytic stress conditions, further reactions on the pyridine ring could lead to the formation of a methoxycarbonyl group, although this is less commonly reported than hydrolysis.

Caption: Postulated Degradation Pathway to this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound require robust and sensitive analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent technique for analyzing loratadine and its impurities.[8] A stability-indicating method is crucial to separate the impurity from the main drug and other potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Table 2: General HPLC Parameters for Loratadine Impurity Profiling

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18 or C8, e.g., Inertsil ODS-3V (250 x 4.6 mm, 5µm) | Provides good separation for non-polar to moderately polar compounds like loratadine and its derivatives.[8] |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol). | Gradient elution is often necessary to resolve closely eluting impurities with different polarities.[8] |

| pH of Mobile Phase | Typically in the range of 3-7. | The pH can significantly impact the retention and peak shape of basic compounds like loratadine.[8] |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for analytical HPLC columns. |

| Detection | UV detection at a wavelength where both loratadine and the impurity have significant absorbance (e.g., 220 nm or 254 nm). | Diode Array Detection (DAD) is advantageous for peak purity analysis.[8] |

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Standard and Sample Preparation:

-

Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a stock solution of loratadine API.

-

Create a spiked sample by adding a known amount of the this compound stock solution to the loratadine stock solution.

-

Prepare a placebo solution containing all excipients of the final drug product to check for interference.

-

-

Forced Degradation Studies:

-

Subject the loratadine API to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines to generate potential degradation products.

-

Analyze the stressed samples to ensure the analytical method can separate the degradation products from the main peak and this compound.

-

-

Method Optimization:

-

Inject the spiked sample and the degraded samples into the HPLC system.

-

Optimize the mobile phase composition, gradient program, and pH to achieve adequate resolution between loratadine, this compound, and all other impurities and degradants. The resolution between any two peaks should ideally be greater than 1.5.

-

-

Method Validation:

-

Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

-

Hyphenated Techniques (LC-MS)

For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide molecular weight information and fragmentation patterns of the impurity, which are crucial for confirming its identity as this compound.

Conclusion and Future Perspectives

This compound is a potential process-related or degradation impurity of loratadine. While its presence and structure are confirmed, detailed information regarding its formation, toxicological profile, and specific control strategies in commercial loratadine production is not widely published.

For drug development professionals, the key takeaways are:

-

The potential for pyridine ring-substituted impurities like this compound should be considered during the development of the loratadine synthesis process and formulation.

-

Robust, stability-indicating analytical methods, preferably HPLC with UV or MS detection, must be developed and validated to ensure the detection and quantification of this and other potential impurities.

-

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of loratadine.

Further research is warranted to fully elucidate the formation mechanisms of this compound, to synthesize and characterize it thoroughly, and to assess its potential toxicological impact. Such studies will contribute to the continuous improvement of the quality and safety of loratadine-containing pharmaceutical products.

References

-

Pharmaffiliates. (n.d.). Loratadine-impurities. Pharmaffiliates. Retrieved from [Link]

-

Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-323. [Link]

-

ResearchGate. (2007). Degradation product of loratadine. Retrieved from [Link]

-

Kolisnyk, I. V., & Logoyda, L. S. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Social Pharmacy in Health Care, 7(3), 59-69. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

Srinivasa Rao, T., Santosh Kumar, T., & Ravi Kumar, M. (2014). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 82(1), 69–82. [Link]

-

ResearchGate. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]

-

Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35–41. [Link]

-

Miller, S. J., et al. (2021). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Catalysis, 11(15), 9480–9487. [Link]

-

ResearchGate. (n.d.). Determination of loratadine and its related impurities by high performance liquid chromatography. Retrieved from [Link]

-

Cerrada, V., Matía-Martín, M. P., Novella, J. L., & Alvarez-Builla, J. (2005). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ARKIVOC, 2005(9), 200-206. [Link]

- Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.

-

International Journal of Pharmaceutical and Bio-Medical Analysis. (2025). A concise review- An analytical method development and validation of loratadine. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Development and Validation of a Novel Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Method for Assay of Loratadine and Determination of Its Related Compounds. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). “Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Retrieved from [Link]

-

PubChem. (n.d.). A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3. Retrieved from [Link]

-

El-Ragehy, N. A., Badawey, A. M., & El-Khatib, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041–1053. [Link]

-

ScienceOpen. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

Sources

- 1. drpress.org [drpress.org]

- 2. drpress.org [drpress.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 5. The identification and the quantitative determination of loratadine by the HPLC method | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Formation and Synthesis of 2-Methoxycarbonyl Loratadine

This technical guide provides an in-depth analysis of 2-Methoxycarbonyl Loratadine (CAS 860010-37-3), a critical structural analogue and synthetic intermediate used to characterize the impurity profile of Loratadine.

While often confused with "Loratadine Methyl Ester" (a transesterification product at the carbamate tail), This compound involves a substitution on the pyridine ring. This guide details its formation mechanism, synthetic pathway for reference standard generation, and relevance to the degradation chemistry of Loratadine formulations.

Executive Summary & Structural Context

In the development of Loratadine (Claritin®) and its metabolites, characterizing the Pyridine-2-substituted impurities is essential for regulatory compliance (ICH Q3A/B).

-

Chemical Name: 8-Chloro-11-(1-ethoxycarbonylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylic acid methyl ester.[7]

-

Role:

-

Reference Standard Intermediate: It is the immediate precursor to 2-Hydroxymethyl Loratadine (Impurity A) , a known degradation product found in Loratadine syrups (formed via reaction with formaldehyde/excipients).

-

Process Impurity: Can arise via oxidative carbonylation in the presence of methanol during the synthesis of the tricyclic core.

-

Mechanistic Pathway: The Reissert-Henze Modification

The formation of this compound does not typically occur through standard electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. Instead, it proceeds via a Nucleophilic Substitution of the N-Oxide , specifically a variation of the Reissert-Henze reaction .

The Pathway Logic

-

Activation: The pyridine nitrogen is oxidized to an N-oxide, increasing the electrophilicity of the

-carbons (C2 and C4). -

Alkylation: The N-oxide oxygen is alkylated (e.g., with dimethyl sulfate) to form a highly reactive methoxypyridinium salt.

-

Nucleophilic Attack: A cyanide ion attacks the C2 position, re-aromatizing the ring to form 2-Cyano Loratadine .

-

Pinner Reaction/Alcoholysis: The nitrile group undergoes acid-catalyzed methanolysis to form the 2-Methoxycarbonyl ester.

Pathway Visualization (DOT)

The following diagram illustrates the molecular transformation workflow.

Caption: Step-wise chemical transformation from Loratadine to its 2-Methoxycarbonyl derivative via N-oxide activation.

Experimental Protocol: Synthesis of the Reference Standard

Researchers often require this protocol to generate the standard for HPLC retention time validation. This method ensures high regioselectivity for the C2 position over the C4 position.

Phase 1: N-Oxidation and Cyanation

Objective: Introduce the carbon scaffold at the pyridine C2 position.

-

Oxidation: Dissolve Loratadine (1 eq) in Dichloromethane (DCM). Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of Loratadine.

-

Workup: Wash with NaHCO3 to remove benzoic acid byproducts. Isolate Loratadine N-oxide .

-

-

Activation: Dissolve the N-oxide in inert solvent (DCM or Toluene). Add Dimethyl Sulfate (1.1 eq) and stir at reflux for 2 hours to form the 1-methoxypyridinium salt .

-

Cyanation: Cool the salt solution. Add an aqueous solution of Sodium Cyanide (NaCN, 3 eq) dropwise.

-

Mechanism:[] The cyanide anion attacks the

-position (C2). The methoxy group on the nitrogen acts as the leaving group (eliminating as formaldehyde/methanol equivalent) to restore aromaticity. -

Result:2-Cyano Loratadine (Major isomer) and 4-Cyano Loratadine (Minor isomer). Separation via flash chromatography is required here.[7]

-

Phase 2: Methanolysis (Pinner Reaction)

Objective: Convert the Nitrile to the Methyl Ester.

-

Solvation: Dissolve purified 2-Cyano Loratadine in anhydrous Methanol.

-

Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (approx. 3-4 hours).

-

Alternative: Use Acetyl Chloride in Methanol to generate anhydrous HCl in situ.

-

-

Hydrolysis: Add a calculated amount of water (1-2 eq) and heat to reflux for 12 hours.

-

Note: Strictly anhydrous conditions yield the imidate salt. Water is necessary to convert the imidate to the ester.

-

-

Purification: Neutralize with NaHCO3, extract with Ethyl Acetate. Purify via recrystallization from Hexane/EtOAc.

Quantitative Data & Process Parameters

The following table summarizes critical parameters affecting the yield of the 2-Methoxycarbonyl derivative during synthesis.

| Parameter | Optimal Condition | Impact on Impurity Profile |

| Oxidant | mCPBA (1.1 eq) | Excess oxidant leads to N,N'-dioxide or epoxide formation on the piperidine ring. |

| Cyanation Temp | 0°C to 25°C | Higher temperatures favor the thermodynamically stable 4-cyano isomer. |

| Solvent (Step 3) | Methanol (Anhydrous) | Presence of water during the initial acid step converts Nitrile |

| Reaction Time | 12-16 Hours (Reflux) | Insufficient time yields the Imidate intermediate, which hydrolyzes back to the Amide. |

Analytical Identification (Self-Validating System)

To confirm the identity of This compound and distinguish it from the Tail Methyl Ester (Loratadine Methyl Ester), use the following diagnostic signals:

1H NMR Diagnostics (CDCl3, 400 MHz)

-

Pyridine Ring Protons: Look for the loss of the signal at the C2 position. The coupling pattern of the remaining aromatic protons will change from the standard Loratadine pattern.

-

Methoxycarbonyl Singlet: A sharp singlet (3H) appears at

3.9 - 4.0 ppm .-

differentiation: The Tail methyl ester (if formed by transesterification of the carbamate) usually appears slightly upfield or affects the piperidine multiplet integration.

-

-

Ethyl Carbamate Signals: The quartet (

4.[7]1) and triplet (

Mass Spectrometry (ESI+)[8]

-

Parent Ion: Loratadine (MW 382)

this compound (MW 440).[5] -

Target m/z: Look for [M+H]+ = 441.15 .

-

Fragmentation: Distinct loss of -OCH3 (31 Da) or -COOCH3 (59 Da) from the aromatic core.

Significance in Drug Stability

While this guide focuses on synthesis, understanding this molecule is vital for stability studies:

-

Syrup Formulations: In acidic syrups (pH 2.5-3.0), Loratadine can degrade.[8] While 2-Hydroxymethyl is the primary degradant, This compound serves as the stable chemical precursor used to synthesize the authentic 2-Hydroxymethyl standard for quantification.

-

Methanol Stress Testing: During forced degradation studies using methanol as a co-solvent, oxidative stress can generate trace amounts of this compound via the radical mechanisms described above.

References

-

Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Source: Arkivoc (2005).[7] Context: Describes the Reissert-Henze cyanation and subsequent hydrolysis pathway to generate pyridine-substituted Loratadine derivatives.

-

Loratadine: Hydroxymethylation in syrup. Source: Pharmazie (2003). Context: Establishes the degradation mechanism where the pyridine ring is functionalized, necessitating the synthesis of carboxyl/ester intermediates for identification.

-

Loratadine Impurity Profiling & Standards. Source: Veeprho / SynThink. Context: Identification of CAS 860010-37-3 as this compound and its distinction from other metabolic impurities.

-

Process Chemistry of Antihistamines. Source: BenchChem Technical Guide. Context: General synthetic routes and impurity management for tricyclic antihistamines.

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Discovery and Analysis of Loratadine Impurities

This guide provides a comprehensive, technically-grounded exploration of the identification, characterization, and quantification of impurities in loratadine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causal relationships behind experimental design, ensuring a robust and scientifically sound approach to impurity profiling.

Introduction: The Criticality of Impurity Profiling in Loratadine

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a widely used second-generation H1 antihistamine.[3][4] As with any active pharmaceutical ingredient (API), the presence of impurities—even in minute quantities—can significantly impact the safety, efficacy, and stability of the final drug product.[2][5] These impurities can originate from the synthetic process, degradation of the API over time, or interaction with excipients.[6]

Regulatory bodies, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Food and Drug Administration (FDA), impose stringent limits on these impurities.[7][8][9] Therefore, a thorough understanding of the loratadine impurity profile is not merely an academic exercise but a fundamental requirement for regulatory compliance and patient safety. This guide details the foundational science and practical methodologies required to achieve this.

Classification and Genesis of Loratadine Impurities

Loratadine impurities are broadly classified based on their origin. Understanding this genesis is key to both controlling their formation during manufacturing and predicting their appearance during stability studies.

-

Process-Related Impurities: These arise during the multi-step synthesis of loratadine. They can include unreacted starting materials, synthetic intermediates, by-products from side reactions, or reagents.[5][6] For example, some synthetic routes may result in carryover of key intermediates.[10]

-

Degradation Products: These form due to the chemical decomposition of the loratadine molecule under the influence of environmental factors such as light, heat, humidity, or pH excursions.[3][6] The primary degradation pathways for loratadine are hydrolysis and oxidation.[3]

-

Genotoxic Impurities: A specific class of impurities that can damage DNA. Recently, there has been a focus on identifying potential nitrosamine impurities in APIs, which requires highly sensitive analytical techniques like LC-MS/MS for detection at trace levels.[11]

A visual representation of how different types of impurities relate to the final API is shown below.

Caption: Logical relationship of impurity origins.

Key Identified Impurities in Loratadine

Pharmacopoeias and scientific literature have identified several key impurities associated with loratadine. A summary of the most prominent ones is provided below.

| Impurity Name/Designation | Common Origin | Chemical Structure Reference |

| Desloratadine (Impurity D) | Degradation (Hydrolysis) / Metabolite | [3][12] |

| Loratadine Carboxylic Acid | Degradation (Hydrolysis) | [3] |

| Loratadine EP Impurity A | Process-Related / Degradation | [3][12] |

| Loratadine EP Impurity C | Process-Related / Degradation | [3][12] |

| Loratadine EP Impurity E | Process-Related | [10][12] |

| Loratadine EP Impurity F | Process-Related | [10][12] |

| N-Formyldesloratadine | Degradation | [3] |

Forced Degradation: Probing Loratadine's Stability

Forced degradation, or stress testing, is a cornerstone of impurity discovery. As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies deliberately subject the API to harsh conditions to accelerate its decomposition.[13] The primary goal is to identify potential degradation products that could form under normal storage conditions, thereby helping to develop stability-indicating analytical methods.[13]

Causality in Stress Condition Selection:

-

Acid/Base Hydrolysis: The ester functional group in loratadine is inherently susceptible to hydrolysis.[3] Alkaline conditions are particularly effective at cleaving this ester, leading to the formation of Loratadine Carboxylic Acid and Desloratadine.[3] Acidic conditions are also tested to ensure all potential hydrolytic pathways are explored.

-

Oxidation: Loratadine's tricyclic structure contains sites that can be susceptible to oxidation. Using an agent like hydrogen peroxide (H₂O₂) mimics potential oxidative stress from the environment or excipients.[3][13]

-

Photolysis: Exposure to UV or fluorescent light is critical to assess the impact of light on the drug substance, which informs packaging and storage requirements.[3]

-

Thermal Stress: Applying dry heat helps to identify thermally labile impurities and degradation pathways that might occur during processing (e.g., drying) or long-term storage in hot climates.[13]

Experimental Protocol: Forced Degradation of Loratadine

This protocol outlines a typical workflow for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the API, which is sufficient to produce and detect impurities without causing extensive secondary degradation.[13]

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Loratadine in a suitable solvent like methanol.

-

Acid Hydrolysis:

-

Alkaline Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH in a 10 mL volumetric flask.

-

Make up the volume with the solvent.

-

Keep the solution at room temperature for 24 hours.[14]

-

Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a 10 mL volumetric flask.

-

Make up the volume with the solvent.

-

Store the solution at room temperature, monitoring for degradation over several hours.[13]

-

-

Thermal Degradation:

-

Expose solid loratadine powder to dry heat at 80°C for a defined period (e.g., 48 hours).[13]

-

Dissolve the stressed sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose solid loratadine powder spread thinly in a petri dish to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep a control sample protected from light.

-

Dissolve both samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Analytical Methodologies: The Core of Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of loratadine and its impurities.[15] The choice of method parameters is critical for achieving the necessary resolution and sensitivity.

Workflow for Loratadine Impurity Analysis

The following diagram illustrates a typical analytical workflow from sample receipt to final characterization.

Caption: Analytical workflow for impurity profiling.

Optimizing the HPLC Method: A Mechanistic Approach

A robust, stability-indicating HPLC method must be able to separate all known impurities and degradation products from the main loratadine peak and from each other.

Typical HPLC Method Parameters A common starting point for method development is a reversed-phase gradient method, as validated in numerous studies.[15][16]

| Parameter | Typical Value / Condition | Rationale / Expertise |

| Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18/C8 | C18 stationary phases provide excellent hydrophobic retention for the relatively non-polar loratadine molecule and its impurities.[4][15] |

| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate, pH adjusted to ~3.6 | The acidic pH ensures that loratadine (pKa ~5) is protonated, leading to better peak shape and retention on a reversed-phase column.[1][15] |

| Mobile Phase B | Acetonitrile / Methanol mixture | Acetonitrile is a strong organic solvent providing good elution strength, while methanol can modify selectivity to improve resolution between closely eluting peaks.[15] |

| Elution Mode | Gradient | A gradient elution (increasing percentage of Mobile Phase B over time) is essential to elute impurities with a wide range of polarities within a reasonable run time while maintaining resolution.[15] |

| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[15][16] |

| Detection | UV at 220 nm or 247 nm | Loratadine and its impurities possess chromophores that absorb in the UV range. 220 nm provides general sensitivity, while other wavelengths may be chosen to optimize detection for specific impurities.[4][15] |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency and selectivity.[8] |

Experimental Protocol: HPLC Quantification of Impurities

-

Preparation of Solutions:

-

Diluent: Prepare the initial mobile phase composition (e.g., a mixture of buffer and organic solvent) to dissolve the samples.

-

Standard Solution: Accurately weigh and dissolve USP Loratadine Reference Standard (RS) in the diluent to a known concentration (e.g., 0.4 mg/mL).[7]

-

Test Solution: Prepare the loratadine sample to be tested at the same concentration as the Standard Solution.

-

Impurity Standards: If available, prepare stock solutions of known impurity reference standards.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

-

Procedure:

-

Inject the diluent (as a blank) to ensure no interfering peaks are present.

-

Perform replicate injections of the Standard Solution to verify system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area). The relative standard deviation for replicate injections should not be more than 4.0%.[7]

-

Inject the Test Solution.

-

-

Calculations:

-

Identify the peaks in the Test Solution chromatogram by comparing their retention times with those of the standards.

-

Calculate the percentage of each impurity using the formula provided in the relevant pharmacopeial monograph, which typically involves comparing the peak area of the impurity to the peak area of the main loratadine peak in a diluted standard solution, applying relative response factors if necessary.[7]

-

Conclusion and Future Perspectives

The discovery and control of impurities in loratadine is a multifaceted process that underpins the safety and quality of the final pharmaceutical product. It requires a deep understanding of synthetic organic chemistry, degradation kinetics, and advanced analytical science. This guide has detailed the logical framework for this process, from identifying potential impurities through forced degradation to developing and applying robust, stability-indicating HPLC methods for their quantification.

The analytical landscape is continually evolving. The adoption of Ultra-High-Performance Liquid Chromatography (UPLC) can significantly reduce analysis times while improving resolution. Furthermore, the increasing regulatory scrutiny on potentially genotoxic impurities necessitates the use of highly sensitive LC-MS/MS methods for their detection at parts-per-million levels.[11] A commitment to these advanced methodologies and a fundamental, science-driven approach to impurity profiling are essential for any organization involved in the development and manufacturing of loratadine.

References

-

ResearchGate. (n.d.). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. ResearchGate. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. HELIX Chromatography. Retrieved from [Link]

-

Ramulu, G., et al. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–291. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters Corporation. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine. USP29-NF24. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Loratadine Tablets. uspbpep.com. Retrieved from [Link]

-

Neuroquantology. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology, 20(8), 5825-5838. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of loratadine and its related impurities by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. ResearchGate. Retrieved from [Link]

-

European Pharmacopoeia. (n.d.). Loratadine Monograph. uspbpep.com. Retrieved from [Link]

-

British Pharmacopoeia. (n.d.). Loratadine impurity standard. British Pharmacopoeia. Retrieved from [Link]

-

Barbas, C., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 327-334. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Loratadine-impurities. Pharmaffiliates. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022). Characterization of Loratadine API and Simultaneous Quantification of Seven Potential Genotoxic Nitrosamine Impurities in Single Method by LC-MS/MS in Loratadine API and its Dosage Forms. Asian Journal of Chemistry, 34(8), 1951-1960. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. IAJPR, 5(9), 3125-3134. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Draft Guidance on Loratadine. FDA. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.ceu.es [dspace.ceu.es]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. uspbpep.com [uspbpep.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. neuroquantology.com [neuroquantology.com]

- 15. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Function and Synthesis of 2-Methoxycarbonyl Loratadine

The following technical guide details the function, synthesis, and application of 2-Methoxycarbonyl Loratadine (CAS: 860010-37-3).

Executive Summary

This compound (Methyl 8-chloro-11-(1-(ethoxycarbonyl)piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate) serves a critical function in pharmaceutical impurity profiling .[1][2] It acts as the definitive synthetic intermediate for the production of 2-Hydroxymethyl Loratadine , a known degradation impurity found in Loratadine syrup formulations.

While Loratadine itself is a stable API, interaction with excipients (specifically formaldehyde donors like polyethylene glycol or sugars) in liquid formulations leads to substitution at the pyridine ring. To validate analytical methods for these degradation products, researchers must synthesize authentic reference standards. This compound is the stable ester precursor that allows for the regioselective generation of the unstable 2-hydroxymethyl metabolite/impurity.

Structural Context & Function

The core function of this compound is to provide a chemically stable "masked" alcohol at the C2-position of the pyridine ring (alpha to the nitrogen).

-

Target Molecule: 2-Hydroxymethyl Loratadine (Impurity).[][4][5][6]

-

Challenge: Direct hydroxymethylation of Loratadine is non-selective and low-yielding.

-

Solution: The "2-Methoxycarbonyl" derivative introduces a carbon handle via a Reissert-Henze type mechanism, which can be purified and subsequently reduced under controlled conditions.

Chemical Identity

| Property | Detail |

| CAS Number | 860010-37-3 |

| Molecular Formula | C₂₄H₂₅ClN₂O₄ |

| Molecular Weight | 440.92 g/mol |

| Role | Synthetic Intermediate; Impurity Reference Standard Marker |

| Key Moiety | Methyl ester (-COOCH₃) at Pyridine C2 |

Synthetic Pathway & Mechanism

The synthesis of this compound requires functionalizing the pyridine ring of the Loratadine core. Since the pyridine ring is fused at the [1,2-b] position (C2-C3 relative to pyridine numbering in the tricyclic system), the alpha-position (C6 of the pyridine ring, designated as C2 in derivative nomenclature) is the most reactive site for nucleophilic attack via N-oxide activation.

The Modified Reissert-Henze Pathway

-

N-Oxidation: Activation of the pyridine nitrogen.

-

Methylation: Formation of the electrophilic N-methoxypyridinium salt.

-

Regioselective Cyanation: Nucleophilic attack by cyanide at the alpha-carbon (C2) to form 2-Cyano Loratadine .

-

Pinner Reaction (Alcoholysis): Conversion of the nitrile to the methyl ester (This compound ).

-

Reduction (Application): Conversion of the ester to the hydroxymethyl impurity.[7]

Visualization of the Workflow

Figure 1: Synthetic workflow transforming Loratadine into its 2-Methoxycarbonyl derivative, and subsequently to the hydroxymethyl impurity standard.

Detailed Experimental Protocol

This protocol describes the conversion of Loratadine to this compound.

Step 1: N-Oxidation and Activation

Objective: Create an electrophilic center at the pyridine alpha-position.

-

Dissolution: Dissolve Loratadine (1.0 eq) in Dichloromethane (DCM).

-

Oxidation: Add m-Chloroperbenzoic acid (MCPBA, 1.2 eq) portion-wise at 0°C. Stir for 2–4 hours at room temperature.

-

Workup: Wash with 10% Na₂CO₃ to remove benzoic acid byproducts. Dry organic layer over Na₂SO₄ and concentrate to yield Loratadine N-oxide .

-

Activation: Dissolve the N-oxide in DCM. Add Dimethyl Sulfate (1.1 eq) and stir at reflux for 2 hours to form the N-methoxypyridinium salt . Note: This salt is unstable and used immediately.

Step 2: Regioselective Cyanation

Objective: Install the carbon handle (Nitrile).

-

Biphasic Reaction: Dissolve the N-methoxypyridinium salt in DCM. Prepare an aqueous solution of Sodium Cyanide (NaCN, 3.0 eq).

-

Addition: Add the aqueous NaCN to the organic phase under vigorous stirring at 0°C.

-

Mechanism: The cyanide ion attacks the alpha-position (C2). The methoxy group on the nitrogen is eliminated, restoring aromaticity.

-

Purification: Separate the organic layer. The reaction yields a mixture of 2-Cyano (major) and 4-Cyano (minor) isomers. Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to isolate 2-Cyano Loratadine .

Step 3: Synthesis of this compound (Pinner Reaction)

Objective: Convert the nitrile to the methyl ester.

-

Acidification: Dissolve 2-Cyano Loratadine in anhydrous Methanol.

-

Saturation: Bubble dry HCl gas through the solution at 0°C until saturation (Pinner condition).

-

Imidate Formation: Stir at 0–5°C for 12–24 hours to form the imidate intermediate.

-

Hydrolysis: Add water carefully to the reaction mixture and stir for 1 hour to hydrolyze the imidate to the ester.

-

Neutralization: Adjust pH to 8.0 with saturated NaHCO₃.

-

Extraction: Extract with Ethyl Acetate. Dry and concentrate.

-

Result: The residue is This compound .[1][2][][9][10] It can be recrystallized from acetonitrile/ether for analytical purity.

Application in Drug Development

The synthesis of this compound is not an end in itself but a means to ensure the safety of commercial formulations.

Quality Control (QC) Validation

-

Impurity Marker: this compound serves as a "Relative Retention Time" (RRT) marker in HPLC methods. It helps analysts distinguish between the ester intermediate and the final hydrolyzed impurities.

-

Precursor for Standards: It is reduced using Diisobutylaluminum hydride (DIBAL-H) in toluene at -78°C to yield 2-Hydroxymethyl Loratadine . This alcohol is the actual degradation product observed in syrups containing formaldehyde-donating excipients.

Data Summary: Impurity Profiling

| Compound | Source | Reactivity | Detection (HPLC) |

| Loratadine | API | Stable | Reference Peak (1.0) |

| 2-Cyano Loratadine | Synthetic Intermediate | Stable | Late Eluter |

| This compound | Synthetic Intermediate | Stable Ester | Distinct RRT |

| 2-Hydroxymethyl Loratadine | Formulation Degradant | Unstable (Oxidizes) | Polar / Early Eluter |

References

-

Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Arkivoc, 2005.[7] Link

-

Process for the manufacturing of loratadine and its intermediates. World Intellectual Property Organization (WO2006006184).[11] Link[11]

-

Loratadine: Definition, Mechanism of Action and Application. BOC Sciences.

-

This compound Reference Standard. Veeprho Laboratories. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. allmpus.com [allmpus.com]

- 5. 2-Hydroxymethyl Loratadine - SRIRAMCHEM [sriramchem.com]

- 6. 2-Hydroxymethyl Loratadine | 609806-39-5 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mybiosource.com [mybiosource.com]

- 10. This compound | 860010-37-3 - Coompo [coompo.com]

- 11. A process for the manufacturing of loratadine and its intermediates - Patent WO-2006006184-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Loratadine Impurity Profiling & Degradation Kinetics

Executive Summary & Molecular Architecture

Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate) is a second-generation tricyclic antihistamine. Its non-sedating profile is attributed to its inability to cross the blood-brain barrier effectively. However, from a chemical stability perspective, the molecule presents specific challenges due to its tricyclic core and the carbamate side chain .

Understanding the relationship between Loratadine and its impurities is not merely a compliance exercise (ICH Q3A/Q3B) but a fundamental requirement for ensuring efficacy. The impurities are broadly categorized into Process-Related Impurities (artifacts of the Grignard or McMurry synthesis) and Degradation Products (hydrolytic or oxidative derivatives).

Structural Susceptibility

The Loratadine molecule contains three "hotspots" for impurity formation:

-

The Carbamate Linkage (Ethyl ester moiety): Highly susceptible to acid/base hydrolysis, leading to the formation of Desloratadine (the active metabolite).

-

The Pyridine Nitrogen: Prone to N-oxidation under stress conditions.

-

The Tricyclic Double Bond: Susceptible to photo-oxidation and isomerization.

Synthesis-Derived Impurities (Process Origin)

Process impurities are "carry-over" signatures of the synthetic route. While modern manufacturing has reduced their prevalence, they remain critical Critical Quality Attributes (CQAs).

The "Ketone" Intermediate (Impurity C)

-

Chemical Name: 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one.[1][2][3][4]

-

Origin: This is the key starting material for the Grignard reaction used to attach the piperidine ring.

-

Mechanism: Incomplete reaction or quenching of the Grignard reagent results in residual ketone in the final API. It is lipophilic and can co-elute with Loratadine if the HPLC gradient is not optimized.

Isomeric Impurities

During the dehydration step involved in forming the double bond between the tricyclic ring and the piperidine, thermodynamic isomers can form. These are often difficult to separate due to identical molecular weights and similar pKa values.

Degradation Pathways (Stability Origin)

The degradation profile of Loratadine is dominated by hydrolysis and oxidation.[4] The following diagram illustrates the mechanistic pathways transforming the parent molecule into its primary degradants.

Pathway Visualization

Figure 1: Mechanistic degradation pathways of Loratadine. Red arrows indicate the primary hydrolytic pathway leading to Desloratadine.

Hydrolysis: The Desloratadine Pathway

The conversion of Loratadine to Desloratadine (8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is the most significant stability risk.

-

Mechanism: Nucleophilic attack on the carbonyl carbon of the ethyl carbamate group.

-

Kinetics: The reaction is pseudo-first-order. It is catalyzed by both hydronium ions (acidic pH) and hydroxide ions (basic pH), though alkaline hydrolysis is kinetically faster [1].

-

Regulatory Note: While Desloratadine is an active drug itself, in the context of a Loratadine product, it is an impurity that must be controlled.

Oxidative Degradation

Oxidation typically occurs at the pyridine nitrogen, forming Loratadine N-oxide . Under severe stress (high heat + oxygen), the double bond connecting the rings can cleave, reverting the molecule back to the Ketone precursor described in Section 2.1.

Analytical Methodologies & Experimental Protocols

To accurately quantify these impurities, a stability-indicating HPLC method is required.[5] Standard UV detection is sufficient due to the conjugated tricyclic system.

Validated HPLC Parameters

The following parameters are recommended for resolving the "Critical Pair" (Loratadine and Desloratadine).

| Parameter | Specification | Rationale |

| Column | C18 (L1) 250 x 4.6 mm, 5 µm | Provides sufficient surface area for hydrophobic interaction. |

| Mobile Phase A | 0.05 M KH₂PO₄ Buffer (pH 3.0) | Acidic pH suppresses silanol activity and ensures amines are protonated. |

| Mobile Phase B | Acetonitrile : Methanol (1:1) | Modifies selectivity; Methanol helps resolve polar impurities. |

| Gradient | 20% B to 80% B over 20 mins | Gradient elution is necessary to elute the lipophilic parent and polar degradants. |

| Flow Rate | 1.2 mL/min | Optimized for backpressure and resolution. |

| Detection | UV @ 254 nm | Max absorbance for the tricyclic system. |

Forced Degradation Protocol (Stress Testing)

To validate the method's specificity, the following stress conditions must be applied. This confirms that the method can separate the API from all generated impurities.

Protocol A: Acid Hydrolysis

-

Preparation: Dissolve 50 mg Loratadine in 5 mL Methanol.

-

Stress: Add 5 mL of 1.0 N HCl .

-

Incubation: Reflux at 60°C for 4 hours.

-

Neutralization: Cool and neutralize with 1.0 N NaOH before injection.

-

Expected Result: Significant formation of Desloratadine (RRT ~0.2-0.3).

Protocol B: Peroxide Oxidation

-

Preparation: Dissolve 50 mg Loratadine in 5 mL Methanol.

-

Stress: Add 2 mL of 30% H₂O₂ .

-

Incubation: Ambient temperature for 24 hours.

-

Expected Result: Formation of N-Oxide derivatives (eluting shortly before/after parent depending on pH).

Protocol C: Photostability

-

Preparation: Spread solid API as a thin layer in a quartz petri dish.

-

Stress: Expose to 1.2 million lux-hours (VIS) and 200 W-hr/m² (UV) per ICH Q1B.[5]

-

Expected Result: Minor degradation; Loratadine is relatively photostable in solid state but sensitive in solution.

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for impurity quantitation.

Impurity Limits & Regulatory Reference

According to the European Pharmacopoeia (EP) and USP, the limits for impurities are strictly controlled.

| Impurity Name | Common Identity | Approx RRT* | Acceptance Limit |

| Impurity A (EP) | Desloratadine | ~0.22 | NMT 0.1% |

| Impurity B (EP) | Isopropyl Analog | ~0.45 | NMT 0.1% |

| Impurity C (EP) | Ketone Intermediate | ~2.70 | NMT 0.1% |

| Unspecified | Any other individual | - | NMT 0.1% |

*Relative Retention Time (RRT) is dependent on the specific column and mobile phase pH.

Conclusion